An In-depth Technical Guide to (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive analysis of a specific derivative, (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications in drug discovery. We will explore its chemical architecture, delve into a plausible synthetic route, predict its physicochemical properties, and discuss its potential reactivity and therapeutic relevance.
Introduction: The Significance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical properties. Its aromaticity and the presence of multiple nitrogen atoms allow for a variety of intermolecular interactions, making it a privileged scaffold in the design of bioactive molecules.[4] Derivatives of 1,2,4-triazole have demonstrated a wide array of pharmacological activities, including antifungal, antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[2][3][4] The stability of the triazole ring to metabolic degradation further enhances its appeal in drug development.[1] The subject of this guide, (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol, incorporates several key structural features: a cyclobutyl group at the 5-position, a methyl group at the 4-position, and a hydroxymethyl group at the 3-position, each contributing to its potential biological and chemical profile.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to exploring the chemistry and potential applications of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol.
Chemical Structure:
Caption: Chemical structure of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol | N/A |
| CAS Number | 1443981-35-8 | [5] |
| Molecular Formula | C₈H₁₃N₃O | [5] |
| Molecular Weight | 167.21 g/mol | [5] |
| Canonical SMILES | CN1C(=NN=C1C2CCC2)CO | N/A |
| InChI Key | Not available | N/A |
Predicted Physicochemical Properties
While experimental data is scarce, we can predict the physicochemical properties of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol based on its structure and data from analogous compounds. These predictions are valuable for designing experimental protocols, such as selecting appropriate solvents and purification techniques.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Rationale |
| Melting Point (°C) | 120 - 140 | Based on similarly substituted 1,2,4-triazoles. |
| Boiling Point (°C) | > 300 (decomposes) | High polarity and potential for hydrogen bonding. |
| Water Solubility | Moderately soluble | The hydroxymethyl group and nitrogen atoms can form hydrogen bonds with water. The cyclobutyl and methyl groups are hydrophobic. |
| logP (Octanol/Water) | 0.5 - 1.5 | Estimated based on fragment contributions; indicates moderate lipophilicity. |
| pKa (acidic) | ~10 (NH proton) | Typical pKa for the N-H proton of a 1,2,4-triazole ring.[6] |
| pKa (basic) | ~2-3 (N atoms) | Typical pKa for the protonated form of the triazole nitrogen atoms.[6] |
Proposed Synthetic Pathway
A plausible and efficient synthesis of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol can be designed based on established methodologies for the construction of the 1,2,4-triazole ring system. A common and versatile approach involves the cyclization of a substituted thiosemicarbazide.[7][8]
Caption: Proposed synthetic pathways for (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol.
Detailed Experimental Protocol (Route A: Thiosemicarbazide Cyclization)
This protocol outlines a plausible multi-step synthesis. Each step should be optimized for yield and purity.
Step 1: Synthesis of Cyclobutanecarbonyl chloride
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To a stirred solution of cyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude cyclobutanecarbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(cyclobutanecarbonyl)-2-methylhydrazine
-
Dissolve methylhydrazine (1.1 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of crude cyclobutanecarbonyl chloride (1.0 eq) in DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-(cyclobutanecarbonyl)-2-methylhydrazine.
Step 3: Synthesis of 1-(cyclobutanecarbonyl)-4-methylthiosemicarbazide
-
To a solution of 1-(cyclobutanecarbonyl)-2-methylhydrazine (1.0 eq) in ethanol, add methyl isothiocyanate (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be recrystallized from ethanol to yield pure 1-(cyclobutanecarbonyl)-4-methylthiosemicarbazide.
Step 4: Synthesis of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol
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Suspend 1-(cyclobutanecarbonyl)-4-methylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2M, 5-10 eq).
-
Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to pH 5-6.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol.
Step 5: Desulfurization to (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
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To a solution of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in ethanol, add Raney Nickel (a slurry in ethanol, 5-10 times the weight of the thiol).
-
Reflux the mixture for 12-24 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and filter through a pad of Celite to remove the Raney Nickel.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes or DCM/methanol gradient) to yield (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol.
Chemical Reactivity and Derivatization
The presence of the hydroxymethyl group and the triazole ring offers several avenues for chemical modification, which is crucial for structure-activity relationship (SAR) studies in drug development.
Caption: Potential reactivity of the hydroxymethyl group.
Oxidation
The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.
-
To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like DCM can be employed.
-
To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent can be used for complete oxidation to the carboxylic acid. The resulting carboxylic acid is a valuable intermediate for amide coupling reactions.
Esterification
The hydroxyl group can be readily esterified by reacting with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine or triethylamine. This allows for the introduction of various ester functionalities to explore their impact on biological activity.
Etherification
Formation of ethers can be achieved via the Williamson ether synthesis. Deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide will yield the corresponding ether. This modification can alter the lipophilicity and pharmacokinetic profile of the molecule.
Potential Applications in Drug Development
The 1,2,4-triazole nucleus is a well-established pharmacophore.[1][2][3] The specific combination of substituents in (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol suggests potential for a range of therapeutic applications.
Table 3: Potential Therapeutic Targets and Applications
| Therapeutic Area | Rationale |
| Antifungal | Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole core that inhibits fungal cytochrome P450 enzymes.[4] |
| Anticancer | 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization and exhibit cytotoxic effects on various cancer cell lines.[9][10] The cyclobutyl moiety may enhance binding to hydrophobic pockets in target proteins. |
| Antimicrobial | The triazole scaffold is present in numerous compounds with antibacterial and antitubercular activity.[4] |
| Anti-inflammatory | Certain 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties.[3] |
| Anticonvulsant | The structural features of some 1,2,4-triazoles are associated with anticonvulsant activity.[3] |
Structure-Activity Relationship (SAR) Insights
-
Cyclobutyl Group: The lipophilic cyclobutyl group at the 5-position can play a crucial role in target binding, potentially fitting into hydrophobic pockets of enzymes or receptors. Its size and conformational flexibility can influence binding affinity and selectivity.
-
Methyl Group: The N-methyl group at the 4-position can impact the electronic properties and steric environment of the triazole ring, which may affect its interaction with biological targets and its metabolic stability.
-
Hydroxymethyl Group: The hydroxymethyl group at the 3-position provides a key point for hydrogen bonding and can be a site for metabolic modification. Derivatization of this group, as discussed in the reactivity section, is a critical strategy for optimizing pharmacokinetic and pharmacodynamic properties.
Conclusion
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol represents a promising, yet underexplored, molecule within the vast chemical space of 1,2,4-triazole derivatives. This guide has provided a scientifically grounded framework for its synthesis, predicted its key physicochemical properties, and outlined its potential for chemical modification and therapeutic application. While the lack of specific experimental data necessitates a predictive approach, the information presented here offers a solid foundation for researchers to initiate and advance investigations into this intriguing compound. Further experimental validation of the proposed synthetic routes and biological activities is warranted and could lead to the development of novel therapeutic agents.
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